molecular formula C13H17NO3S B001251 Rasagiline mesylate CAS No. 161735-79-1

Rasagiline mesylate

Cat. No.: B001251
CAS No.: 161735-79-1
M. Wt: 267.35 g/mol
InChI Key: JDBJJCWRXSVHOQ-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rasagiline mesylate is a selective and irreversible inhibitor of monoamine oxidase type B. It is primarily used in the treatment of Parkinson’s disease. This compound helps increase the levels of dopamine in the brain, thereby alleviating the symptoms associated with Parkinson’s disease .

Mechanism of Action

Target of Action

Rasagiline mesylate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

This compound is an irreversible inhibitor of MAO-B . The precise mechanisms of action of rasagiline are unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

This compound affects the biochemical pathway involving the metabolic degradation of catecholamines and serotonin . By inhibiting MAO-B, rasagiline prevents the breakdown of these neurotransmitters, thereby increasing their availability. This leads to an increase in dopamine activity in the brain, which is beneficial in managing the symptoms of Parkinson’s disease .

Pharmacokinetics

This compound is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . It has a mean steady-state half-life of 3 hours . There is no correlation of pharmacokinetics with its pharmacological effect due to its irreversible inhibition of mao-b . Rasagiline undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) .

Result of Action

The molecular and cellular effects of rasagiline’s action primarily involve the increase in dopamine activity in the brain . This results in improved mobility, balance, and coordination in patients with Parkinson’s disease . Rasagiline also exhibits neuroprotective and anti-apoptotic activity against several neurotoxins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as dietary conditions. For instance, a study found that the bioequivalence of rasagiline tablets was established in both fasting and postprandial conditions

Biochemical Analysis

Biochemical Properties

Rasagiline mesylate is a potent, highly selective, and irreversible second-generation monoamine oxidase B (MAO-B) inhibitor . It has neuroprotective activity . Its major metabolite is 1®-aminoindan .

Cellular Effects

Rasagiline is used to treat symptoms of Parkinson’s disease. It can help improve symptoms such as shakiness, stiffness, and difficulty moving . It can also help reduce the amount of “off” time (periods of slow movement or stiffness) . Rasagiline acts as an inhibitor of the enzyme monoamine oxidase (MAO) and hence is a monoamine oxidase inhibitor (MAOI) .

Molecular Mechanism

Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO, a flavin-containing enzyme, regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues .

Temporal Effects in Laboratory Settings

In a pharmacokinetic study, subjects received a single oral dose of 1 mg of rasagiline tablets. Blood samples were obtained up to 10 hours post-intake . The 90% confidence interval (CI) of the geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range (0.80–1.25) for bioequivalence .

Dosage Effects in Animal Models

In rats, after chronic oral administration, rasagiline is five times more potent than selegiline . The optimal therapeutic dosage is 0.5–1 mg administered orally once daily .

Metabolic Pathways

Rasagiline undergoes almost complete biotransformation in the liver prior to excretion . In vitro experiments indicate that both routes of rasagiline metabolism are dependent on the cytochrome P450 (CYP) system, with CYP 1A2 being the major isoenzyme involved in rasagiline metabolism .

Transport and Distribution

Rasagiline is rapidly absorbed following oral administration . The absolute bioavailability of rasagiline is about 36% . Volume of distribution is 87 L . Plasma protein binding ranges from 88-94% with mean extent of binding of 61-63% to human albumin over the concentration range of 1-100 ng/ml .

Subcellular Localization

Rasagiline is a small molecule that readily crosses the blood-brain barrier . This allows it to exert its effects directly in the brain where it is needed. Once in the brain, it acts on monoamine oxidase B (MAO-B), an enzyme located in the outer membrane of mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rasagiline mesylate involves several steps, starting from the main starting material, 1-aminoindan. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white powder, which is freely soluble in water and ethanol .

Chemical Reactions Analysis

Types of Reactions: Rasagiline mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Rasagiline mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Selegiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.

    Carbidopa/Levodopa: A combination therapy that increases dopamine levels in the brain.

Comparison:

Rasagiline mesylate stands out due to its selective inhibition of monoamine oxidase type B and its neuroprotective properties, making it a valuable compound in the treatment of Parkinson’s disease and related research.

Properties

IUPAC Name

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047848
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161735-79-1
Record name Rasagiline mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RASAGILINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline mesylate
Reactant of Route 2
Reactant of Route 2
Rasagiline mesylate
Reactant of Route 3
Reactant of Route 3
Rasagiline mesylate
Reactant of Route 4
Reactant of Route 4
Rasagiline mesylate
Reactant of Route 5
Reactant of Route 5
Rasagiline mesylate
Reactant of Route 6
Reactant of Route 6
Rasagiline mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.